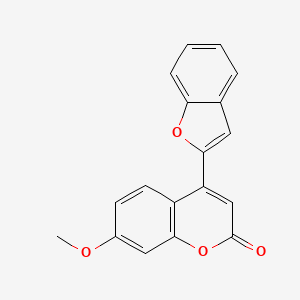

4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one

描述

4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one is a coumarin derivative featuring a benzofuran substituent at the 4-position and a methoxy group at the 7-position of the chromen-2-one core. The benzofuran moiety enhances structural diversity and may influence electronic properties, solubility, and binding interactions in biological systems .

属性

IUPAC Name |

4-(1-benzofuran-2-yl)-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O4/c1-20-12-6-7-13-14(10-18(19)22-17(13)9-12)16-8-11-4-2-3-5-15(11)21-16/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJZIPHIHDWKTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods may employ microwave-assisted synthesis to enhance yield and reduce reaction times .

化学反应分析

4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzofuran derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by electron-donating groups. Common reagents include halogens and nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

作用机制

The mechanism of action of 4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound may interact with enzymes and receptors involved in cell signaling pathways, leading to the modulation of gene expression and cellular responses .

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Key Differences in Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups :

- The methoxy group (OCH₃) at C7 is electron-donating, enhancing fluorescence and stability . In contrast, halogenated derivatives (e.g., CH₂Cl, CH₂Br) introduce electron-withdrawing effects, altering reactivity and making them suitable as synthetic intermediates .

- Fluorine substitution (C5 on benzofuran in ) increases metabolic stability and bioavailability in drug discovery contexts.

Biological Activity :

- Schiff base hybrids (e.g., 13c–13f in ) with extended aromatic systems show acetylcholinesterase inhibition (IC₅₀ values < 10 µM), highlighting the role of substituent bulk in enzyme interactions.

- Carbonic anhydrase inhibitors (e.g., 2a–2b in ) rely on hydrolyzed coumarin products for binding, suggesting that methoxy positioning influences hydrolysis rates and target affinity.

Synthetic Routes :

生物活性

4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one, a compound belonging to the class of benzofuran derivatives, has garnered attention in recent years due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a chromenone backbone, which is pivotal in determining its biological activities. The structural characteristics contribute to its solubility and interaction with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, it has been observed to reduce the viability of A549 lung cancer cells significantly.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Induces apoptosis and inhibits proliferation |

| MCF-7 (Breast) | 20 | Modulates cell cycle progression |

| HeLa (Cervical) | 18 | Triggers caspase activation |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. It has been tested against multidrug-resistant strains, demonstrating effectiveness particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | >64 µg/mL |

| Klebsiella pneumoniae | >64 µg/mL |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may inhibit enzymes involved in cell signaling pathways, leading to the modulation of gene expression. In anticancer studies, it has been shown to activate apoptotic pathways through caspase activation and mitochondrial membrane potential disruption.

Study on Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of the compound on human cancer cell lines. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis.

Antimicrobial Efficacy Study

Another study focused on the antimicrobial efficacy against resistant strains of bacteria. The compound was tested in vitro against clinical isolates of Staphylococcus aureus and showed promising results, particularly in inhibiting biofilm formation.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other benzofuran derivatives such as psoralen and angelicin.

Table 3: Comparison of Benzofuran Derivatives

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Psoralen | Furanocoumarin structure | Antimicrobial, Anticancer |

| Angelicin | Benzofuran derivative | Antimicrobial, Anticancer |

| This compound | Benzofuran + Chromenone backbone | Antimicrobial, Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。